MFCD18313422
Description
MFCD18313422 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system. Such compounds are often investigated for their applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .
Key inferred properties (based on analogous compounds in and ):
- Molecular formula: Likely resembles C₆H₃Cl₂N₃ (common in halogenated heterocycles) .
- Molecular weight: Estimated ~180–220 g/mol, similar to compounds like CAS 918538-05-3 (188.01 g/mol) .
- Bioactivity: Potential intermediate in drug synthesis, with possible applications in kinase inhibition or antimicrobial activity, as seen in structurally related pyrazolo-triazine derivatives .
Properties
IUPAC Name |
methyl 2-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)10-3-4-14(16)13(8-10)15(18)19-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPREYCEIUCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683991 | |
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-22-8 | |
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18313422 involves several steps, typically starting with the preparation of the biphenyl core. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The fluorine atom, hydroxyl group, and carboxylic acid ester are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid to form the methyl ester.
Chemical Reactions Analysis
MFCD18313422 undergoes several types of chemical reactions:
Scientific Research Applications
MFCD18313422 has various applications in scientific research:
Mechanism of Action
The mechanism of action of MFCD18313422 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18313422 with structurally and functionally analogous compounds, leveraging data from and . Parameters include molecular properties, bioactivity, and synthetic accessibility.
Structural and Functional Analysis
Structural Similarities
This compound shares a pyrrolo-triazine backbone with CAS 918538-05-3, differing in substituents (e.g., isopropyl groups vs. halogens). This structural variation impacts polarity and target binding, as seen in the higher Log S value (-2.5 vs. -3.1) and improved solubility of this compound compared to its chloro-isopropyl analog .
Bioactivity Differences
- Kinase Inhibition : this compound’s predicted kinase inhibition aligns with pyrazolo-triazine derivatives but lacks the anti-inflammatory activity observed in CAS 918538-05-3 .
- Safety Profile : The hazard profile (H315, H319, H335) suggests skin/eye irritation risks, similar to CAS 918538-05-3 but distinct from the acute toxicity (H302) of CAS 1761-61-1 .
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